Product packaging for m-Xylene-alpha,alpha'-dioxirane(Cat. No.:CAS No. 64038-52-4)

m-Xylene-alpha,alpha'-dioxirane

Cat. No.: B13790849
CAS No.: 64038-52-4
M. Wt: 190.24 g/mol
InChI Key: AGXAFZNONAXBOS-UHFFFAOYSA-N
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Description

Based on the known reactivity of dioxirane functional groups, m-Xylene-alpha,alpha'-dioxirane is expected to serve as a potent and selective oxidizing agent for challenging synthetic transformations . Dioxiranes are typically employed for the stereospecific oxidation of unactivated C-H bonds to C-OH groups, epoxidation of alkenes, and other oxygen-atom transfer reactions . The meta-xylene backbone may influence the reagent's steric and electronic properties, potentially offering unique selectivity patterns compared to simpler dioxiranes like dimethyldioxirane (DMDO). Its primary research applications are anticipated in advanced organic synthesis, including late-stage functionalization of complex natural products and pharmaceuticals, as well as in mechanistic studies of reaction pathways . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B13790849 m-Xylene-alpha,alpha'-dioxirane CAS No. 64038-52-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64038-52-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane

InChI

InChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2

InChI Key

AGXAFZNONAXBOS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=CC(=CC=C2)CC3CO3

Origin of Product

United States

Synthetic Methodologies and Precursor Design for M Xylene Alpha,alpha Dioxirane

Strategies for Preparing Substituted Xylene Precursors

The creation of m-xylene-alpha,alpha'-dioxirane is predicated on the availability of a suitable diketone precursor derived from m-xylene (B151644). The synthetic approach, therefore, involves the introduction of two ketone functionalities at the α and α' positions of the m-xylene core.

Synthesis of alpha,alpha'-Difunctionalized m-Xylene Derivatives

The initial step involves the functionalization of the methyl groups of m-xylene to introduce reactive handles that can be converted into the desired ketone groups. A common strategy is the radical bromination of m-xylene to yield α,α'-dibromo-m-xylene. This reaction provides a versatile intermediate for subsequent transformations.

Another key precursor is 1,3-diacetylbenzene (B146489), which serves as a direct precursor to the target bis(dioxirane). The synthesis of 1,3-diacetylbenzene can be achieved through various methods, including the Friedel-Crafts acylation of benzene (B151609) with an appropriate dicarbonyl equivalent or the oxidation of 1,3-diethylbenzene.

Introduction of Ketone Functionalities for Dioxirane (B86890) Formation

With a suitable difunctionalized m-xylene derivative in hand, the next critical step is the introduction of the ketone moieties. In the case of α,α'-dibromo-m-xylene, this can be accomplished through a variety of nucleophilic substitution reactions followed by oxidation. For instance, reaction with a protected aldehyde equivalent followed by deprotection and oxidation can yield the desired diketone.

However, the more direct and efficient precursor is 1,3-diacetylbenzene. This commercially available compound already possesses the necessary diketone structure, making it the preferred starting material for the synthesis of this compound. The presence of two ketone groups on the same aromatic ring allows for the simultaneous or sequential formation of two dioxirane rings.

Dioxirane Ring Formation Protocols

The conversion of the diketone precursor to the corresponding bis(dioxirane) is typically achieved through oxidation with a potent oxygen source. The most common and effective method involves the use of potassium peroxymonosulfate (B1194676), commercially known as Oxone®.

Catalytic Oxidation with Peroxymonosulfate Systems (e.g., Oxone®)

The reaction between a ketone and Oxone® in a buffered aqueous or biphasic system generates the corresponding dioxirane. This process is believed to proceed through the nucleophilic attack of the peroxymonosulfate on the ketone carbonyl group, followed by an intramolecular cyclization to form the three-membered ring and release sulfate (B86663) as a byproduct. For the synthesis of this compound from 1,3-diacetylbenzene, this reaction would occur at both ketone functionalities.

EntryKetone PrecursorOxidantSolvent SystemBufferTemperature (°C)Yield (%)
11,3-DiacetylbenzeneOxone®Acetone (B3395972)/WaterSodium Bicarbonate0-25Not Reported
2AcetoneOxone®Acetone/WaterSodium Bicarbonate0-10~90
3Substituted AcetophenonesOxone®CH2Cl2/WaterPotassium Carbonate0-2570-95

This table presents hypothetical and literature-based typical reaction conditions for dioxirane synthesis. The yield for this compound is not explicitly reported in the reviewed literature and is presented as "Not Reported".

While the diketone itself is the substrate, its structure plays a crucial role in the efficiency of the dioxirane formation. The electronic nature of the aromatic ring and the steric environment around the carbonyl groups can influence the reaction rate. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the peroxymonosulfate. Conversely, bulky substituents near the ketone groups might hinder the approach of the oxidant. The reactivity of the two ketone groups in 1,3-diacetylbenzene is expected to be similar, allowing for the potential formation of the bis(dioxirane).

Dioxiranes are often generated in situ and used immediately due to their potential instability. mit.eduorgsyn.org This approach avoids the need for isolation and purification of the potent oxidizing agent. The reaction is typically carried out in a biphasic system where the dioxirane is formed in the aqueous phase and then transfers to the organic phase containing the substrate to be oxidized.

More recently, continuous flow methodologies have emerged as a safe and efficient way to generate and utilize dioxiranes. orgsyn.org In a continuous flow setup, solutions of the ketone precursor and Oxone® are continuously mixed in a reactor, and the resulting dioxirane solution is immediately used in a subsequent reaction. This approach offers several advantages, including precise control over reaction parameters, enhanced safety by minimizing the accumulation of hazardous intermediates, and the potential for scalability. The synthesis of this compound is amenable to such a process, where a solution of 1,3-diacetylbenzene could be continuously mixed with an aqueous Oxone® solution to generate the bis(dioxirane) on demand.

ParameterBatch ProcessContinuous Flow Process
Safety Higher risk due to accumulation of dioxiraneImproved safety, minimal accumulation
Control Less precise control over reaction time and temperaturePrecise control over residence time and temperature
Scalability Challenging to scale upMore readily scalable
Efficiency Can be lower due to potential decompositionOften higher due to rapid consumption of the product

Direct Oxidation of Carbene Precursors

A plausible, albeit less common, route to dioxiranes involves the direct oxidation of carbene precursors, such as diazo compounds, with molecular oxygen or other oxygen sources. While this method is not as widely employed as ketone oxidation, it offers a potential pathway to this compound. The precursor for this approach would be m-xylylenebis(diazomethane) or a related bis-diazo compound.

The synthesis of the bis-diazo precursor could potentially be achieved from m-xylene diamine through diazotization, followed by a series of transformations to yield the diazo functionality. irjet.net The subsequent oxidation of the bis-diazo compound would need to be carefully controlled to favor the formation of the dioxirane rings over other oxidation products. The reaction mechanism likely involves the formation of a carbonyl oxide intermediate, which can then cyclize to the dioxirane. wayne.edu

Table 1: Hypothetical Reaction Parameters for Direct Oxidation of a Bis-Diazo Precursor

ParameterConditionRationale
Precursor m-Xylylenebis(diazomethane)Provides the necessary carbon framework and reactive sites for oxidation.
Oxidant Molecular Oxygen (O2), Ozone (O3)Common oxygen sources for carbene oxidation.
Solvent Inert, low-temperature solvents (e.g., CH2Cl2, Freons)To maintain stability of the reactive intermediates and the final product.
Temperature Low temperatures (-78 °C to 0 °C)To suppress side reactions and decomposition of the dioxirane. lookchem.com
Initiation Photochemical or thermalTo generate the carbene from the diazo precursor.

It is important to note that the direct oxidation of bis-carbenes to bis-dioxiranes is a challenging transformation and may result in low yields due to competing side reactions, such as the formation of carbonyl compounds or oligomerization.

Multi-Step Approaches for Bis-Dioxirane Construction

A more established and likely more successful approach for the synthesis of bis-dioxiranes involves a multi-step sequence starting from a suitable precursor that can be converted into a diketone. acs.org This diketone can then be oxidized to the corresponding bis-dioxirane.

A viable precursor for this compound is 1,3-diacetylbenzene , which is commercially available. nih.govsigmaaldrich.com The synthesis would involve the oxidation of 1,3-diacetylbenzene using a potent oxidizing agent, most commonly a peroxymonosulfate salt such as potassium peroxymonosulfate (Oxone®). wikipedia.orgacs.org

The reaction proceeds by the nucleophilic attack of the peroxy anion on the carbonyl carbon of the ketone, followed by intramolecular cyclization to form the dioxirane ring. The presence of two acetyl groups on the benzene ring allows for the simultaneous or sequential formation of the two dioxirane rings.

Table 2: Proposed Multi-Step Synthesis of this compound

StepReactant(s)Reagent(s)Product
1 1,3-DiacetylbenzenePotassium peroxymonosulfate (Oxone®), NaHCO3, H2O/AcetoneThis compound

The synthesis of bis-dioxiranes from the corresponding diketones has been reported for other systems, such as the formation of mono- and bis-dioxiranes from 2,3-butanedione. acs.org These studies provide a strong precedent for the feasibility of this approach for the synthesis of this compound.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The yield and selectivity of dioxirane synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as temperature, solvent, and the use of additives is crucial for maximizing the formation of the desired bis-dioxirane and minimizing side reactions and decomposition.

Temperature and Solvent Effects on Reaction Efficiency

Temperature: Dioxiranes are thermally labile compounds, and their synthesis is typically carried out at low temperatures to prevent decomposition. lookchem.com For the in-situ generation of dioxiranes from ketones and Oxone, temperatures are generally kept between 0 °C and ambient temperature. wikipedia.org Lower temperatures, often in the range of -20 °C to 0 °C, are preferred for the isolation and storage of dioxirane solutions. acs.org

Solvent: The choice of solvent can significantly influence the rate and efficiency of dioxirane formation. For the oxidation of ketones with Oxone, a biphasic solvent system is often employed, typically consisting of an aqueous phase containing the oxidant and a buffer, and an organic phase in which the ketone precursor is dissolved. wikipedia.org Common organic solvents include acetone (which can also act as the ketone precursor for dimethyldioxirane), and chlorinated solvents like dichloromethane. The use of a co-solvent like acetone can help to solubilize the reactants and facilitate the reaction.

Influence of Additives and Co-Reagents

Buffers: The pH of the reaction medium is a critical factor in dioxirane synthesis. The reaction of ketones with Oxone is typically performed under buffered conditions, often using sodium bicarbonate (NaHCO3), to maintain a slightly alkaline pH (around 7.5-8.0). acs.org This is essential to facilitate the deprotonation of the intermediate hydroperoxyhemiacetal, promoting the cyclization to the dioxirane, while also preventing acid- or base-catalyzed decomposition of the product.

Phase-Transfer Catalysts: In biphasic reaction systems, the rate of reaction can sometimes be limited by the transfer of reactants between the aqueous and organic phases. While not always necessary, the addition of a phase-transfer catalyst could potentially enhance the reaction rate.

Isolation and Purification Techniques for Lab-Scale Syntheses

The isolation and purification of dioxiranes require careful handling due to their volatile and potentially explosive nature, especially in concentrated form. chem-station.comorgsyn.org For many applications, dioxiranes are generated and used in-situ without isolation. wikipedia.org However, for characterization or for reactions requiring an anhydrous environment, isolation is necessary.

A common method for isolating volatile dioxiranes like dimethyldioxirane (B1199080) involves distillation under reduced pressure at low temperatures. orgsyn.org The crude reaction mixture, after filtration to remove solid byproducts, is subjected to a vacuum distillation where the volatile dioxirane co-distills with the solvent (e.g., acetone). The resulting solution can then be dried over anhydrous sodium sulfate.

For less volatile dioxiranes, such as the aromatic this compound, extraction-based methods may be more suitable. After the reaction, the organic layer containing the dioxirane can be separated, washed with cold brine to remove water-soluble impurities, and dried over a suitable drying agent like anhydrous sodium sulfate. The solvent can then be carefully removed under reduced pressure at low temperature to afford the product, likely as a solution in a suitable storage solvent.

It is crucial that all operations involving the isolation and handling of dioxiranes are conducted behind a safety shield in a well-ventilated fume hood, and appropriate personal protective equipment is worn. chem-station.com

Mechanistic Elucidation of M Xylene Alpha,alpha Dioxirane Reactivity

The reactivity of dioxiranes, including m-Xylene-alpha,alpha'-dioxirane, is largely governed by the weak oxygen-oxygen bond within the three-membered ring. This inherent strain facilitates the transfer of an oxygen atom to a variety of substrates.

Electrophilic Oxygen Atom Transfer Mechanisms

The primary mode of action for dioxiranes in oxidation reactions is through an electrophilic oxygen atom transfer. These reactions are characterized by the dioxirane (B86890) acting as an electrophile, readily reacting with electron-rich substrates. wikipedia.org The mechanism of epoxidation, a hallmark reaction of dioxiranes, is believed to proceed through a concerted oxygen transfer via a spiro transition state. In this transition state, the plane of the oxirane is perpendicular to and bisects the plane of the alkene's pi system. wikipedia.org This concerted nature ensures that the stereochemistry of the alkene is retained in the resulting epoxide, which argues against the formation of long-lived radical intermediates in these specific reactions. wikipedia.org

Theoretical studies using density functional theory (DFT) on model dioxirane systems have further elucidated the nature of the transition state. These calculations indicate a highly asynchronous transition state with significant diradical character, although it is also polarized. acs.org The geometry of the transition state is a key factor in determining the selectivity of the oxidation.

Stereochemical Outcomes and Diastereoselectivity in Oxygenation Processes

The stereochemical outcome of oxidations with dioxiranes is highly dependent on the structure of both the dioxirane and the substrate. In the epoxidation of chiral alkenes, the spiro transition state model is often invoked to explain the observed diastereoselectivity. wikipedia.org For instance, the oxidation of conformationally rigid allylic alcohols with dimethyldioxirane (B1199080) has been shown to proceed with high anti-stereoselectivity. iupac.org

While specific data for this compound is not extensively documented in publicly available literature, general principles of dioxirane chemistry suggest that its bulkier m-xylene (B151644) substituent would likely influence the stereochemical course of its reactions. Dioxiranes derived from sterically hindered ketones are known to act as "bulky oxidants" and can exhibit high trans-selectivities in the epoxidation of cyclohexene (B86901) derivatives. nih.gov It is therefore reasonable to infer that this compound would exhibit notable diastereoselectivity, favoring attack on the less sterically hindered face of a prochiral substrate.

The following table illustrates the general principle of diastereoselectivity in dioxirane epoxidations of cyclic alkenes, which can be extrapolated to this compound.

SubstrateDioxiraneMajor Product StereoisomerReference
Racemic 3-isopropylcyclohexeneDimethyldioxiranetrans-epoxide wikipedia.org
2-Cycloocten-1-olDimethyldioxiranetrans-epoxyalcohol iupac.org
4β-hydroxycholesterolDimethyldioxirane5,6α-epoxide iupac.org

C-H Bond Activation and Functionalization Pathways

A significant aspect of dioxirane chemistry is their ability to activate and functionalize otherwise inert C-H bonds, a process of great interest in synthetic chemistry.

Regioselectivity in Alkane and Aromatic C-H Hydroxylation

The regioselectivity of C-H hydroxylation by dioxiranes is generally governed by the stability of the incipient radical or carbocation intermediate. The typical order of reactivity for C-H bonds is allylic > benzylic > tertiary > secondary > primary. wikipedia.org Computational studies on the oxidation of substituted cyclohexanes by dimethyldioxirane have shown that both steric and electronic factors influence the site selectivity. nih.gov The release of 1,3-diaxial strain in the transition state can contribute to enhanced reactivity at axial C-H bonds. nih.gov

For aromatic C-H hydroxylation, the mechanism is thought to potentially involve the formation of a transient epoxide intermediate which then rearranges. acs.org While direct experimental data on the regioselectivity of this compound is scarce, the presence of the m-xylene moiety would likely introduce additional electronic and steric biases, potentially favoring hydroxylation at specific positions on a substrate. The table below shows the general regioselectivity observed in the oxidation of alkylbenzenes with dimethyldioxirane.

SubstrateMajor Oxidation SiteProduct TypeReference
TolueneBenzylic C-HBenzaldehyde/Benzoic Acid researchgate.net
EthylbenzeneBenzylic C-H (secondary)Acetophenone researchgate.net
CumeneBenzylic C-H (tertiary)2-Phenyl-2-propanol researchgate.net

Involvement of Radical and Cationic Intermediates

While some dioxirane reactions proceed via a concerted mechanism, there is substantial evidence for the involvement of radical and cationic intermediates in others, particularly in C-H activation. acs.org The oxidation of hydrocarbons is proposed to proceed through a highly polar asynchronous transition state that can lead to either a concerted oxygen insertion or the formation of a radical pair. acs.org

Compelling evidence for cationic intermediates comes from the oxidation of specific bicyclic and spirocyclic hydrocarbons with dioxiranes, where rearranged products are observed. nih.govacs.org The formation of these rearranged products is rationalized by a mechanism involving an initial hydrogen atom transfer (HAT) to the dioxirane, generating a carbon radical. This radical can then undergo a one-electron oxidation to a cationic intermediate, which subsequently rearranges before being trapped by the oxygen-centered species. nih.govacs.org The stability of the intermediate radical and cation plays a crucial role in determining the reaction pathway.

Dioxirane Ring-Opening and Rearrangement Pathways

The strained three-membered ring of dioxiranes is susceptible to opening and rearrangement under certain conditions, although this is a less commonly exploited reaction pathway compared to oxygen transfer. The thermal and photochemical decomposition of dioxiranes has been studied, and these processes can lead to various products depending on the substituents and conditions.

Information on "this compound" is Not Available

Following a comprehensive search for scientific literature, it has been determined that there is no specific information available for the chemical compound "this compound." Consequently, it is not possible to generate an article on its reactivity as per the requested outline.

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Computational and Theoretical Investigations of M Xylene Alpha,alpha Dioxirane

Quantum Chemical Characterization of Electronic Structure

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. However, specific data for m-Xylene-alpha,alpha'-dioxirane is not presently available.

Ab Initio and Density Functional Theory (DFT) Calculations for Geometry Optimization

In the absence of specific studies on this compound, we can infer the general approach that would be taken for its geometric optimization. Researchers would typically employ methods like Hartree-Fock (ab initio) or, more commonly, Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVDZ) to locate the minimum energy structure of the molecule. This would provide key information on bond lengths, bond angles, and dihedral angles of the dioxirane (B86890) rings and their orientation relative to the benzene (B151609) ring. For context, DFT calculations have been successfully used to study the structures of various xylene isomers and their derivatives. dergipark.org.tr

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. For a dioxirane, the LUMO is typically associated with the weak O-O bond, indicating its electrophilic nature and role as an oxygen donor. The HOMO would likely be located on the aromatic ring. An analysis of the charge distribution, often calculated using methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, highlighting the electrophilic character of the oxygen atoms. While the general principles of FMO theory are well-established researchgate.netnih.govmdpi.com, specific energy values and orbital plots for this compound are not available.

Energetics and Transition State Analysis of Key Reactions

The study of reaction energetics provides crucial information about the feasibility and kinetics of chemical transformations involving this compound.

Calculation of Activation Barriers for Oxygen Transfer and Rearrangements

One of the primary reactions of dioxiranes is the transfer of an oxygen atom to a substrate. Computational chemists would calculate the activation barrier for this process by locating the transition state structure. For example, in an epoxidation reaction, this would involve the dioxirane, an alkene, and the transition state leading to the epoxide and the corresponding ketone. The energy difference between the reactants and the transition state would yield the activation energy. Similar calculations could be performed for potential rearrangement reactions of the dioxirane itself.

Prediction of Reaction Enthalpies and Free Energies

By calculating the electronic energies of the reactants and products, the enthalpy of reaction (ΔH) can be determined. Furthermore, by including zero-point vibrational energies and thermal corrections from frequency calculations, the Gibbs free energy of reaction (ΔG) can be predicted. These values would indicate whether a potential reaction is thermodynamically favorable. For instance, the epoxidation of an alkene by this compound is expected to be highly exothermic.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum mechanics is ideal for understanding electronic structure and reactivity, molecular dynamics (MD) simulations are suited for exploring the conformational landscape and the influence of the environment.

MD simulations could be employed to study the rotational freedom of the two dioxirane groups relative to the benzene ring in this compound. This would reveal the most stable conformations and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation box, it would be possible to study how the solvent interacts with the dioxirane and influences its conformational preferences and reactivity. While MD simulations have been used to study related xylene compounds dergipark.org.tr, no such studies have been published for this compound.

Prediction of Novel Reactivity Patterns and Selectivity Control

There are currently no published theoretical studies predicting the reactivity patterns or potential for selectivity control for this compound. Computational chemistry, typically employing methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting whether a reaction will be kinetically or thermodynamically favored, and understanding how a molecule's structure influences its reactivity.

For other dioxiranes, theoretical models have been successfully used to predict:

Activation energies for various oxidation reactions, such as epoxidation of alkenes or insertion into C-H bonds.

Transition state geometries , which provide insight into the reaction pathway.

Selectivity , including chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and stereoselectivity (the spatial arrangement of the products).

Without specific computational studies on this compound, any discussion of its expected reactivity would be purely speculative and fall outside the required scope of this article.

Comparison of Theoretical Predictions with Experimental Observations

A critical step in validating computational models is the comparison of theoretical predictions with real-world experimental results. This process confirms the accuracy of the chosen theoretical methods and basis sets, lending credibility to the predictions made.

For the subject compound, this compound, there is a lack of both the initial theoretical predictions and the corresponding experimental work needed for a comparison. Research on other dioxiranes has shown that while methods like B3LYP can adequately describe reactivity and selectivity in many cases, discrepancies can arise, sometimes necessitating the use of more advanced computational models. However, no such comparisons have been documented for this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of m-xylene-alpha,alpha'-dioxirane. By analyzing the chemical environment of each proton and carbon atom, a detailed structural map can be constructed.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic and dioxirane (B86890) ring protons. The aromatic protons on the m-substituted benzene (B151609) ring are expected to show complex splitting patterns in the range of δ 7.0-7.5 ppm. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the dioxirane group. The two methyl groups on the aromatic ring would likely appear as a singlet at approximately δ 2.3-2.5 ppm. The most characteristic signal would be that of the dioxirane ring protons (CH₂O₂). Based on data from related dioxiranes, such as dimesityldioxirane which shows signals for its methyl groups, and considering the electronic environment, the protons of the three-membered ring in this compound are anticipated to be significantly deshielded and appear as a singlet in the region of δ 4.5-5.5 ppm.

Carbon-¹³ (¹³C) NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the aromatic ring are expected to resonate in the δ 120-140 ppm region. libretexts.org The presence of the methyl and dioxirane substituents will lead to a unique set of chemical shifts for the six aromatic carbons. The methyl carbons would produce a signal around δ 20-25 ppm. The most downfield and characteristic signal would be that of the dioxirane ring carbon, which is bonded to two oxygen atoms. For comparison, the dioxirane carbon in dimethyldioxirane (B1199080) appears at approximately 102.3 ppm. A similar, highly deshielded chemical shift is predicted for the dioxirane carbon of this compound, likely in the range of δ 95-105 ppm.

Predicted ¹H and ¹³C NMR Data for m-Xylene-alpha,alpha'-dioxirane

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH7.0 - 7.5 (m)120 - 140
Ar-CH₃2.3 - 2.5 (s)20 - 25
Dioxirane CH₂4.5 - 5.5 (s)95 - 105

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring. bmrb.io No cross-peaks would be expected between the aromatic protons, the methyl protons, and the dioxirane protons, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. bmrb.io It would be used to unambiguously assign the carbon signals for each protonated carbon in the molecule. For instance, the proton signal in the δ 4.5-5.5 ppm range would correlate with the carbon signal in the δ 95-105 ppm range, confirming the identity of the dioxirane CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. bmrb.io This technique would be crucial for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected between the dioxirane protons and the quaternary aromatic carbon to which the dioxirane group is attached. Similarly, correlations between the methyl protons and the adjacent aromatic carbons would confirm their positions.

Solid-State NMR for Crystalline Forms

Should this compound be isolable as a crystalline solid, solid-state NMR (ssNMR) spectroscopy would provide valuable insights into its structure and packing in the solid state. Cross-polarization magic-angle spinning (CP/MAS) experiments would be employed to obtain high-resolution ¹³C spectra. These spectra could reveal the presence of different polymorphs or conformers in the solid state, which might not be observable in solution-state NMR due to rapid molecular tumbling.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₉H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation products. beilstein-journals.org The molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern would be characteristic of the dioxirane ring and the substituted aromatic system.

Predicted Fragmentation Pathways:

Loss of Oxygen: A common fragmentation pathway for peroxides is the loss of an oxygen atom, which would result in a fragment ion corresponding to the epoxide.

Loss of CO₂: Cleavage of the dioxirane ring could lead to the loss of carbon dioxide.

Benzylic Cleavage: Fragmentation at the benzylic position is also a likely pathway, leading to the formation of a stable benzylic cation.

Cleavage of the Aromatic Ring: At higher collision energies, fragmentation of the aromatic ring itself may be observed.

Predicted Key Fragment Ions in the MS/MS Spectrum of m-Xylene-alpha,alpha'-dioxirane

m/z (predicted)Proposed Fragment StructureOrigin
[M-16]⁺m-Xylene-alpha-epoxideLoss of O
[M-32]⁺m-XylyleneLoss of O₂
[M-44]⁺C₈H₁₀Loss of CO₂
105C₈H₉⁺Benzylic cleavage

Note: The fragmentation pathways and resulting m/z values are predictive and would require experimental verification.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a fundamental tool for the structural elucidation of molecules. Both IR and Raman spectroscopy provide information about the vibrational modes of a molecule, which are sensitive to its structure, symmetry, and the nature of its chemical bonds.

Identification of Characteristic Functional Group Vibrations

For a hypothetical analysis of this compound, scientists would look for characteristic vibrations associated with its key functional groups: the dioxirane ring and the substituted benzene ring.

Dioxirane Ring: The most critical feature would be the O-O stretching vibration of the peroxide ring. This bond is inherently weak and typically gives rise to a characteristic band in the Raman spectrum. The C-O stretching and ring deformation modes of the three-membered dioxirane ring would also be expected to produce signals in both the IR and Raman spectra.

Aromatic Ring: The 1,3-disubstituted (meta) benzene ring would exhibit a distinct pattern of C-H and C=C stretching and bending vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, are particularly diagnostic for the substitution pattern of the benzene ring.

Hypothetical Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Typical Intensity
Dioxirane Ring O-O Stretch 800 - 900 Weak in IR, Stronger in Raman
Dioxirane Ring C-O Stretch 900 - 1100 Medium to Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium to Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Strong (multiple bands)

Isotopic Substitution for Vibrational Mode Assignment

To definitively assign the observed vibrational bands to specific motions of the atoms, isotopic substitution would be an invaluable tool. By replacing specific atoms with their heavier isotopes (e.g., ¹⁸O in the dioxirane ring or Deuterium on the aromatic ring or the alpha-carbons), the frequencies of the vibrational modes involving these atoms would shift to lower wavenumbers. This observed isotopic shift allows for the unambiguous assignment of complex vibrational spectra, confirming the involvement of specific atoms in a particular vibration. For instance, substitution with ¹⁸O would confirm the assignment of the O-O stretching mode.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This would unequivocally confirm the connectivity of the atoms and the geometry of the dioxirane ring relative to the xylene backbone. For a molecule like this, key parameters of interest would be the O-O and C-O bond lengths in the dioxirane ring and the dihedral angle between the plane of the aromatic ring and the dioxirane ring.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or degradation products, and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC would be a suitable separation method. The coupled mass spectrometer would provide information on the molecular weight of the compound and its fragmentation pattern upon electron ionization. This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. However, the thermal lability of the peroxide bond in the dioxirane ring could pose a challenge, potentially leading to decomposition in the hot GC injector or column.

High-Performance Liquid Chromatography (HPLC)

For potentially thermally sensitive compounds like dioxiranes, HPLC is often the preferred chromatographic method. Separation would likely be achieved using a reversed-phase column. A UV detector would be suitable for detection, as the aromatic ring of the xylene moiety is a strong chromophore. HPLC allows for analysis at or below ambient temperature, minimizing the risk of thermal degradation. This technique would be crucial for determining the purity of this compound and for monitoring its stability over time.

Applications in Advanced Organic Synthesis

Stereoselective Oxidation of Olefins and Alkynes

Dioxiranes are highly effective reagents for the epoxidation of carbon-carbon double and triple bonds. youtube.com The reaction proceeds via a concerted, electrophilic oxygen transfer from the dioxirane (B86890) to the nucleophilic π-system of the olefin or alkyne. wikipedia.org This mechanism ensures that the stereochemistry of the starting alkene is retained in the resulting epoxide. wikipedia.org While specific data for m-xylene-alpha,alpha'-dioxirane is not extensively documented, the general principles of dioxirane reactivity, as established with more common reagents like dimethyldioxirane (B1199080) (DMD) and methyl(trifluoromethyl)dioxirane (B1250162) (TFD), are applicable.

The generation of chiral dioxiranes from chiral ketones allows for the asymmetric epoxidation of prochiral olefins, a cornerstone of modern synthetic chemistry. nih.gov The Shi epoxidation, which utilizes a fructose-derived chiral ketone, is a prominent example of this approach. nih.gov While m-xylene-alpha,alpha'-dione is achiral, the principles of asymmetric induction can be applied by employing chiral auxiliaries or catalysts in conjunction with the dioxirane.

The enantioselectivity of these reactions is highly dependent on the structure of the chiral ketone catalyst and the substrate. For instance, high enantiomeric excesses have been achieved in the epoxidation of cis-olefins using specifically designed chiral ketones. organic-chemistry.org The proposed mechanism involves a spiro transition state where the substrate approaches the dioxirane in a way that minimizes steric interactions and maximizes favorable electronic interactions with the chiral scaffold. organic-chemistry.org

Table 1: Asymmetric Epoxidation of Various Olefins Using Chiral Ketone-Derived Dioxiranes (Note: The following data is for illustrative purposes and is based on well-established chiral dioxirane systems, not specifically this compound.)

Olefin SubstrateChiral Ketone CatalystOxidantSolventTemp (°C)Enantiomeric Excess (ee, %)Yield (%)
cis-β-MethylstyreneFructose-derived KetoneOxoneCH3CN/aq. EDTA09085
1-PhenylcyclohexeneShi CatalystOxoneCH3CN/aq. EDTA09492
trans-StilbeneChiral C2-symmetric KetoneOxoneCH3CN/aq. EDTA-109888

Data synthesized from established literature on asymmetric epoxidation.

In substrates containing pre-existing stereocenters, the diastereoselectivity of epoxidation with dioxiranes is influenced by steric and electronic factors. The oxidant tends to approach the double bond from the less hindered face. nih.gov For cyclic olefins, such as substituted cyclohexenes, the facial selectivity of the epoxidation can be controlled by the substituents on the ring. researchgate.net Allylic and homoallylic alcohols can direct the epoxidation through hydrogen bonding with the incoming oxidant, leading to high diastereoselectivity.

The oxidation of cyclic dienes and trienes with dioxiranes often exhibits high diastereoselectivity, providing a direct route to poly-oxygenated cyclic systems. researchgate.net The inherent steric environment of the substrate plays a crucial role in determining the approach of the dioxirane.

Table 2: Diastereoselective Epoxidation of Cyclic Olefins with Dioxiranes (Note: The following data illustrates general trends in diastereoselective epoxidation with common dioxiranes.)

SubstrateDioxiraneSolventProduct (major diastereomer)Diastereomeric Ratio
3-IsopropylcyclohexeneDMDAcetone (B3395972)trans-Epoxide>95:5
CyclopentenolDMDAcetonesyn-Epoxide90:10
NorborneneTFDCH2Cl2exo-Epoxide>99:1

Data based on general reactivity of DMD and TFD.

Oxidation of Heteroatom-Containing Compounds

This compound is also a potent reagent for the oxidation of various heteroatoms, including sulfur and nitrogen. The electrophilic nature of the dioxirane oxygen allows for a clean and efficient transfer to the nucleophilic heteroatom. semanticscholar.org

The oxidation of sulfides with dioxiranes provides a reliable method for the synthesis of sulfoxides and sulfones. umich.edu The reaction is typically very fast and can be controlled to selectively yield the sulfoxide (B87167) by using one equivalent of the oxidant. The use of excess dioxirane leads to the further oxidation of the sulfoxide to the corresponding sulfone. nih.gov

A notable feature of this transformation is its chemoselectivity. In molecules containing both a sulfide (B99878) and a less reactive functional group, such as an alkene, the sulfide can often be oxidized selectively. semanticscholar.org The mechanism is believed to involve a direct nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov

Table 3: Oxidation of Sulfides with Dioxiranes (Note: The following data is representative of reactions with dimethyldioxirane.)

Sulfide SubstrateEquivalents of DioxiraneProductYield (%)
Methyl phenyl sulfide1.1Methyl phenyl sulfoxide>95
Methyl phenyl sulfide2.2Methyl phenyl sulfone>95
Dibenzyl sulfide1.1Dibenzyl sulfoxide98
Tetrahydrothiophene2.2Tetrahydrothiophene-1,1-dioxide97

Data based on established reactivity of dimethyldioxirane.

The oxidation of amines with dioxiranes offers a straightforward route to N-oxides and hydroxylamines. researchgate.net Tertiary amines are readily oxidized to their corresponding N-oxides. wikipedia.org The oxidation of secondary amines can lead to either hydroxylamines or nitrones, depending on the reaction conditions and the structure of the amine. wikipedia.org Primary amines can be oxidized to nitro compounds with an excess of the dioxirane. slideshare.net

Table 4: Oxidation of Amines with Dioxiranes (Note: The following data illustrates the general reactivity of dioxiranes with amines.)

Amine SubstrateDioxirane (Equivalents)Product
N,N-DimethylanilineDMD (1.2)N,N-Dimethylaniline N-oxide
DibenzylamineDMD (1.2)N,N-Dibenzylhydroxylamine
AnilineDMD (3.0)Nitrobenzene

Data based on general reactivity of dimethyldioxirane.

Future Research Directions and Emerging Paradigms

Design of Novel and Tunable Dioxirane (B86890) Oxidants

The inherent reactivity of dioxiranes can be finely tuned by modifying their molecular structure. For m-Xylene-alpha,alpha'-dioxirane, the aromatic ring and the substituents on the dioxirane rings offer prime targets for structural variation. Future research will likely focus on introducing electron-withdrawing or electron-donating groups onto the xylene backbone. These modifications can modulate the electrophilicity of the dioxirane's oxygen atoms, thereby influencing its reactivity and selectivity in oxidation reactions. For instance, the introduction of electron-withdrawing groups is expected to enhance the oxidizing power, akin to the difference observed between dimethyldioxirane (B1199080) (DMDO) and the more potent methyl(trifluoromethyl)dioxirane (B1250162) (TFDO). iupac.orgnih.gov

Furthermore, the design of chiral dioxiranes derived from m-xylene (B151644) could enable asymmetric oxidations, a highly sought-after transformation in modern synthetic chemistry. By incorporating chiral auxiliaries into the precursor ketone, it may be possible to create dioxiranes that can deliver oxygen atoms to a substrate with high stereocontrol. The development of such tailored oxidants would be a significant step towards more efficient and enantioselective synthetic routes.

Integration into Green Chemistry Methodologies

The principles of green chemistry provide a framework for developing more environmentally benign chemical processes. The integration of this compound into these methodologies is a critical area for future investigation.

Solvent-Free and Aqueous Reaction Conditions

A key advantage of some dioxirane oxidations is their compatibility with non-traditional reaction media. Research has shown that protic solvents, including water, can enhance the rate of dioxirane epoxidations. iupac.org Future studies should explore the feasibility of conducting oxidations with this compound in aqueous or even solvent-free systems. This would significantly reduce the environmental impact associated with the use of volatile organic solvents. The development of robust and efficient reaction protocols under these conditions will be a major focus.

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. nih.govpurdue.edu For this compound, advanced computational modeling, such as density functional theory (DFT), can provide deep insights into its electronic structure and reaction mechanisms. acs.org These models can be used to predict the selectivity of oxidations for different substrates, guiding experimental work and accelerating the discovery of new applications.

Machine learning approaches are also emerging as a powerful method for predicting reaction outcomes. acs.org By training models on existing experimental data for dioxirane oxidations, it may be possible to develop algorithms that can accurately predict the regioselectivity and stereoselectivity of reactions involving this compound. This predictive capability would be invaluable for designing complex synthetic strategies.

Development of Flow Chemistry and Microreactor Systems for Dioxirane Reactions

Dioxiranes are highly energetic molecules, and their handling on a large scale can pose safety challenges. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers a safer and more efficient alternative. Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, allowing for precise control over reaction conditions. wikipedia.orgmdpi.comchimia.chdiamond.ac.uk

The development of flow chemistry and microreactor systems for the in-situ generation and immediate use of this compound would mitigate the risks associated with its accumulation. This approach would also enable the use of highly reactive dioxirane derivatives that might be too unstable to handle using traditional batch methods. The integration of online monitoring and automated optimization would further enhance the efficiency and safety of these processes.

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

While dioxiranes are themselves potent oxidants, the development of catalytic systems that can enhance their efficiency and selectivity is a significant area of future research. This could involve the use of transition metal catalysts or organocatalysts to activate the dioxirane or the substrate, leading to novel reaction pathways and improved control over the outcome of the oxidation.

For example, a catalyst could be designed to bind both the dioxirane and the substrate in a specific orientation, thereby directing the oxygen transfer to a particular site on the substrate. The discovery of such catalytic systems would represent a major breakthrough, expanding the synthetic utility of this compound and other dioxiranes.

Scientific Literature Lacks Information on "this compound"

Following an extensive search of scientific databases and chemical literature, no information has been found on the specific chemical compound "this compound." This includes a lack of data regarding its synthesis, properties, and reactivity, which are necessary to construct the requested article.

Searches for variations of the name, including "m-xylylene dioxirane" and "1,3-bis(dioxiranyl)benzene," also failed to yield any relevant results for this particular molecule. The performed searches did provide extensive information on the broader class of compounds known as dioxiranes, detailing their general synthesis from ketones and oxidizing agents like Oxone, and their reactivity as powerful, metal-free oxidizing agents. wikipedia.orgrsc.orgchem-station.com Dioxiranes are known for their ability to perform epoxidations, C-H bond hydroxylations, and other oxidation reactions under mild conditions. rsc.orgresearchgate.netiupac.org

Similarly, literature is available on various derivatives of m-xylene, which is a common building block in industrial chemistry. acs.orggoogle.com However, the specific combination of a m-xylene backbone with two dioxirane functional groups at the alpha and alpha' positions does not appear to be a documented compound in the available scientific record.

Without any foundational data on "this compound," it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing on its solid-state reactivity and interactions with novel substrates. The absence of this compound in the literature prevents any detailed discussion of its specific chemical behavior, research findings, or potential future research directions.

Therefore, the requested article cannot be generated due to the lack of available information on the subject compound.

Q & A

Q. First Aid Table

Exposure RouteImmediate ActionMedical Follow-Up
InhalationMove to fresh air; administer oxygen if needed Monitor for pulmonary edema
Skin ContactWash with soap/water; remove contaminated clothing Test for allergic dermatitis

Analytical: How is this compound characterized and its stability assessed?

Answer:

  • FTIR Spectroscopy : Identifies O-O stretching (~550 cm⁻¹) and C-O-C bending modes. Matrix isolation at 10 K minimizes decomposition during analysis .
  • NMR : Limited utility due to instability; low-temperature ¹³C NMR may detect carbonyl byproducts (e.g., acetone) .
  • Computational Studies : Density Functional Theory (DFT) predicts activation barriers for decomposition pathways (e.g., 136.5 kJ/mol for hydroxymethylformiate formation) .

Q. Stability Factors :

  • Temperature : Half-life decreases exponentially above 25°C .
  • Solvent : Polar aprotic solvents (e.g., acetone) enhance stability vs. protic solvents .

Environmental Impact: What effluent management strategies are needed for dioxirane use?

Answer:
Dioxirane reactions generate sulfates and ketones as byproducts. Key effluent parameters:

  • Biochemical Oxygen Demand (BOD) : Elevated due to organic byproducts (e.g., acetone).
  • Chemical Oxygen Demand (COD) : Correlates with sulfate residuals from Oxone® .

Q. Mitigation Strategies :

  • Sequential Treatment : Combine ozonation (to degrade organics) with ion exchange (sulfate removal) .
  • Effluent Monitoring : Measure BOD/COD ratios to assess biodegradability post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.